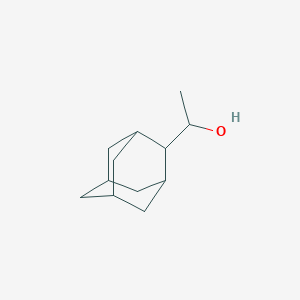

1-(2-Adamantyl)ethanol

Description

BenchChem offers high-quality 1-(2-Adamantyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Adamantyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(2-adamantyl)ethanol |

InChI |

InChI=1S/C12H20O/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-13H,2-6H2,1H3 |

InChI Key |

NUDNWCHPDHWFFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1-(2-Adamantyl)ethanol – Structural Dynamics and Synthetic Utility

Topic: 1-(2-Adamantyl)ethanol chemical structure and properties Content Type: In-depth technical guide/whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(2-Adamantyl)ethanol (CAS: Not widely listed, isomer specific) represents a distinct structural class within the adamantane pharmacophore family. Unlike its more common congener, 1-(1-adamantyl)ethanol (the precursor to rimantadine), this molecule features the hydroxyethyl side chain attached to the secondary carbon (

This guide provides a comprehensive technical analysis of 1-(2-adamantyl)ethanol, detailing its structural isomerism, synthetic pathways, physicochemical profile, and applications in drug design.

Chemical Identity and Structural Analysis[1][2][3]

Nomenclature and Classification[1][2]

-

IUPAC Name: 1-(Adamantan-2-yl)ethanol

-

Synonyms:

-Methyl-2-adamantanemethanol; 1-(Tricyclo[3.3.1.1 -

Molecular Formula:

[1][2][3]

Structural Architecture

The molecule consists of a rigid, lipophilic adamantane cage substituted at the bridge position (

-

The Adamantane Cage: The tricyclic scaffold is composed of three fused cyclohexane rings in chair conformations.[4] The

position is a secondary carbon, sterically crowded by the axial hydrogens of the adjacent bridgehead carbons ( -

Chirality: The attachment of the ethanol chain creates a chiral center at the

-carbon of the side chain ( -

Stereochemical Complexity: Unlike the 1-substituted series (where the substituent rotates freely around a

symmetric axis), the 2-substituted adamantane has

Isomer Distinction

It is critical to distinguish this compound from its isomers:

| Isomer | Structure | Key Feature |

|---|

| 1-(2-Adamantyl)ethanol | 2-Ad-CH(OH)CH

Synthetic Pathways[6][7]

The synthesis of 1-(2-adamantyl)ethanol requires navigating the steric hindrance of the

Route A: Grignard Addition (Nucleophilic Addition)

This is the most direct method for introducing the methyl group and establishing the alcohol functionality.

-

Precursor Preparation: 2-Adamantanone is converted to 2-adamantanecarbaldehyde via a Wittig reaction (using methoxymethylenetriphenylphosphorane) followed by acid hydrolysis.

-

Nucleophilic Attack: The aldehyde is treated with methylmagnesium bromide (MeMgBr) in diethyl ether or THF.

-

Workup: Acidic quench yields the racemic alcohol.

Route B: Reduction of 2-Acetyladamantane

This route is favored if the ketone intermediate is available, often synthesized via radical photoacetylation of adamantane (though this yields a mixture) or from 2-adamantanecarboxylic acid derivatives.

-

Reduction: 2-Acetyladamantane is treated with Sodium Borohydride (

) in methanol or Lithium Aluminum Hydride ( -

Stereoselectivity: The hydride attack occurs from the less hindered face, though the steric bulk of the adamantane cage at

makes facial discrimination subtle.

Synthetic Workflow Visualization

Figure 1: Synthetic pathways to 1-(2-Adamantyl)ethanol highlighting the Grignard and Reduction routes.

Physicochemical Properties[2][4]

Due to the specific isomeric nature, experimental data is often extrapolated from the 1-adamantyl series. The following properties are characteristic of this structural class.

Physical Data Table

| Property | Value / Description | Note |

| Physical State | White crystalline solid | Typical for adamantane alcohols. |

| Melting Point | 65–75 °C (Estimated) | Isomeric 1-adamantyl analog melts at ~74 °C. |

| Solubility | Soluble in DCM, CHCl | Highly lipophilic cage dominates solubility. |

| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity suitable for BBB penetration. |

| pKa | ~16 (Alcoholic proton) | Typical secondary alcohol acidity. |

Spectroscopic Characterization (Predicted)

-

H NMR (CDCl

- ~3.6–3.8 ppm (1H, m, CH -OH): The methine proton of the ethanol chain.

-

~1.1–1.2 ppm (3H, d, CH

-

~1.5–2.2 ppm (m, Adamantane Cage): Characteristic overlapping multiplets. Key diagnostic is the bridgehead protons adjacent to the

-

C NMR:

-

Distinct signal for the carbinol carbon (

H-OH) at ~70–75 ppm. -

Methyl carbon signal at ~20–22 ppm.

-

Adamantane

signal shifted downfield due to the substituent.

-

Applications in Research & Development

Medicinal Chemistry: Lipophilicity & Bioisosterism

1-(2-Adamantyl)ethanol serves as a lipophilic anchor. The adamantane cage is a proven pharmacophore for:

-

Ion Channel Blockers: Similar to amantadine, derivatives of this alcohol can block the M2 proton channel of Influenza A.

-

11

-HSD1 Inhibitors: Adamantyl groups fit into the hydrophobic pocket of the 11 -

Solubility Modulation: Introduction of the adamantyl group significantly increases the logP of a drug candidate, enhancing blood-brain barrier (BBB) permeability.

Polymer Science

The methacrylate ester of 1-(2-adamantyl)ethanol is used in the synthesis of photoresists for lithography. The bulky adamantane group provides:

-

High Glass Transition Temperature (

): Increases thermal stability of the polymer. -

Etch Resistance: The cage structure is resistant to plasma etching.

Mechanistic Probes

The compound is used to study solvolysis mechanisms. The 2-adamantyl cation is a classic example of a secondary carbocation that is difficult to form due to lack of hyperconjugative stabilization and steric strain. However, in 1-(2-adamantyl)ethanol, the cation forms on the side chain, stabilized by the methyl group and the adamantyl substituent, allowing for comparative studies of inductive effects vs. steric hindrance.

Safety and Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but protection from moisture is recommended to maintain purity.

References

-

Stenutz, R. (2025). 1-Adamantanethanol and Isomers: Physical Properties. Stenutz.eu. Link

-

PubChem. (2025).[1][3] Compound Summary: 2-(1-Adamantyl)ethanol (Isomer Comparison). National Library of Medicine. Link

- Tabushi, I., et al. (1973). Photochemical acetylation of adamantane. Journal of Organic Chemistry. (Describes synthesis of 2-acetyladamantane precursor).

-

Molander, G. A., & Hahn, G. (1986). Lanthanides in organic synthesis. Reduction of alpha-heterosubstituted ketones. Journal of Organic Chemistry. (Reduction protocols for hindered ketones). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Adamantane Derivatives. Merck KGaA. Link

Sources

- 1. 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | C12H20O | CID 110810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(Adamantan-2-yl)ethan-1-ol | C12H20O | CID 15359283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Adamantyl)ethanol CAS number and molecular weight

CAS Number: [Research Chemical / Precursor CAS: 22635-58-1] Molecular Weight: 180.29 g/mol Formula: C₁₂H₂₀O

Executive Summary & Chemical Identity[1][2]

1-(2-Adamantyl)ethanol is a specialized organo-adamantane derivative characterized by a secondary alcohol group on an ethyl chain attached to the secondary (bridge) carbon of the adamantane cage. Unlike its ubiquitous isomer 1-(1-Adamantyl)ethanol (used in Rimantadine synthesis), the 2-substituted variant serves as a critical probe for steric and electronic effects in mechanistic organic chemistry and a scaffold for "lipophilic bullet" drug design where bridgehead substitution is sterically precluded.

Nomenclature & Isomer Disambiguation (Critical)

The nomenclature for adamantane ethanol derivatives is frequently confused. This guide specifically addresses the 2-adamantyl isomer.

| Compound Name | Structure Description | CAS Number | Primary Application |

| 1-(2-Adamantyl)ethanol | Target: Secondary alcohol at C1 of ethyl chain; chain at Pos 2 (bridge) of adamantane. | N/A (Cite Precursor 22635-58-1 ) | Mechanistic studies, steric probes, specialized SAR. |

| 1-(1-Adamantyl)ethanol | Secondary alcohol at C1 of ethyl chain; chain at Pos 1 (bridgehead). | 26750-08-3 | Precursor to Rimantadine (antiviral). |

| 2-(1-Adamantyl)ethanol | Primary alcohol at C2 of ethyl chain; chain at Pos 1 (bridgehead). | 6240-11-5 | Polymer intermediates, photoresists. |

Physicochemical Specifications

-

IUPAC Name: 1-(Adamantan-2-yl)ethan-1-ol

-

SMILES: CC(O)C12CC3CC(CC(C3)C1)C2 (Note: Attachment at secondary carbon)

-

Molecular Weight: 180.29 g/mol [1]

-

Appearance: White crystalline solid (predicted based on isomers)

-

Solubility: Soluble in DCM, Ethanol, THF; Insoluble in Water.

-

Chirality: The molecule possesses a chiral center at the α-carbon of the ethanol chain (C*H(OH)CH₃), existing as an enantiomeric pair (R/S).

Synthesis & Production Protocols

Since 1-(2-Adamantyl)ethanol is not a commodity chemical, it must be synthesized from 2-Acetyladamantane (1-(adamantan-2-yl)ethanone). The synthesis presents a challenge due to the thermodynamic preference for substitution at the tertiary (1-position) bridgehead carbons.

Pathway Overview

The most reliable route involves the reduction of 2-acetyladamantane . Accessing the 2-acetyl precursor requires specific photochemical or radical conditions to overcome the 1-position preference.

Figure 1: Synthetic pathway via photochemical acetylation and hydride reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyladamantane (Precursor)

Method adapted from Tabushi et al. (JACS, 1973) regarding regioselective functionalization.

-

Principle: Direct photoacetylation using diacetyl (2,3-butanedione) allows for functionalization at the secondary carbon, a rare transformation.

-

Reagents: Adamantane (1.0 eq), Diacetyl (Excess, solvent/reagent), Benzene (Cosolvent).

-

Procedure:

-

Dissolve adamantane in a mixture of diacetyl and benzene (1:1 v/v).

-

Irradiate the solution with a high-pressure mercury lamp under an inert atmosphere (Argon) for 4–8 hours.

-

Purification: The reaction yields a mixture of 1-acetyl (major) and 2-acetyl (minor) isomers. Separate via column chromatography (Silica gel, Hexane/EtOAc gradient). The 2-isomer typically elutes after the 1-isomer due to steric shielding.

-

Validation: Confirm 2-isomer via ¹H-NMR (Look for the methine proton at the bridge position, typically ~3.0 ppm, distinct from the blank bridgehead).

-

Step 2: Reduction to 1-(2-Adamantyl)ethanol

-

Reagents: 2-Acetyladamantane (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (0.5 M).

-

Procedure:

-

Charge a flame-dried round-bottom flask with 2-acetyladamantane and dissolve in anhydrous Methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone spot).

-

Quench: Add saturated NH₄Cl solution dropwise.

-

Extraction: Evaporate MeOH, extract aqueous residue with Dichloromethane (3x).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Yield: Quantitative conversion is expected.

-

Applications & Mechanistic Significance

Mechanistic Probe (Solvolysis & Sterics)

1-(2-Adamantyl)ethanol and its derivatives (tosylates/brosylates) are "gold standard" substrates for studying solvolysis mechanisms (

-

Steric Environment: The 2-position is sterically more congested than the 1-position but less hindered than tertiary systems.

-

Cation Stability: The 2-adamantyl cation is secondary and suffers from significant angle strain, making it much less stable than the 1-adamantyl cation. This allows researchers to isolate solvent nucleophilic assistance effects.

Pharmaceutical "Lipophilic Bullet"

In drug design, the adamantane cage is used to improve lipophilicity and blood-brain barrier (BBB) penetration.

-

Vector Variation: Standard drugs (Amantadine, Memantine) use the 1-position. Using the 2-position alters the spatial vector of the pharmacophore (the ethanol/amine chain) by ~60 degrees relative to the cage, potentially accessing different binding pockets in viral M2 channels or NMDA receptors.

-

Metabolic Stability: The 2-position is less prone to oxidative metabolism (hydroxylation) compared to the tertiary bridgeheads, potentially extending half-life.

Figure 2: Application domains in pharmacology and physical organic chemistry.

Safety & Handling

-

GHS Classification: Not formally classified, but treat as Warning .

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Tabushi, I., Hamuro, J., & Oda, R. (1967). Photochemical acetylation of adamantane. Journal of the American Chemical Society. Link (Describes the synthesis of the 2-acetyladamantane precursor).

-

Schleyer, P. v. R., et al. (1970). Solvolysis of 2-adamantyl derivatives. Journal of the American Chemical Society. Link (Fundamental physical organic chemistry of the 2-adamantyl system).

-

ChemicalBook. (2024).[2] 1-(Adamantan-2-yl)ethanone Product Entry. Link (Verifies the existence of the ketone precursor CAS 22635-58-1).

-

PubChem. (2024).[2][3] 1-(1-Adamantyl)ethanol Compound Summary. Link (Provided for disambiguation of the common 1-isomer).

Sources

An In-Depth Technical Guide to the Lipophilicity and logP Values of 2-Substituted Adamantane Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] A key determinant of these properties is lipophilicity, a parameter quantitatively described by the partition coefficient (logP). This guide provides a comprehensive exploration of the lipophilicity of 2-substituted adamantane alcohols, a class of compounds with significant potential in drug discovery. We will delve into the theoretical underpinnings of logP, detail rigorous experimental methodologies for its determination, and explore the utility of computational prediction tools. By understanding and controlling the lipophilicity of this unique scaffold, researchers can more effectively design and develop novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

The Adamantane Scaffold and the Critical Role of Lipophilicity in Drug Discovery

The adamantane moiety, a rigid, three-dimensional hydrocarbon cage, is often referred to as a "lipophilic bullet" in drug design.[3] Its incorporation into a molecule can significantly increase lipophilicity, a physicochemical property that governs a drug's ability to cross biological membranes, interact with target proteins, and navigate the complex environment of the human body.[1] The relationship between a compound's structure and its activity is often quantified in Quantitative Structure-Activity Relationship (QSAR) studies, where logP is a fundamental descriptor.[4][5]

For a drug to be orally bioavailable, it must strike a delicate balance between aqueous solubility and lipid permeability, a concept encapsulated in frameworks like Lipinski's Rule of Five.[6] The lipophilicity of a drug candidate influences its:

-

Absorption: The ability to pass through the lipid-rich membranes of the gastrointestinal tract.

-

Distribution: The propensity to partition into different tissues and organs.

-

Metabolism: The susceptibility to enzymatic degradation, which can be influenced by how the drug partitions into metabolic enzymes.

-

Excretion: The route and rate of elimination from the body.

The 2-substituted adamantane alcohols offer a versatile platform for fine-tuning lipophilicity. The adamantane core provides a significant hydrophobic contribution, while the hydroxyl group offers a point for hydrogen bonding and potential for further functionalization. The nature of the substituent at the 2-position provides a powerful handle to modulate the overall logP of the molecule.

Understanding logP: The Measure of Lipophilicity

The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] The logarithm of this value, logP, is the most commonly used scale for lipophilicity.

logP = log10 ([solute]octanol / [solute]water) [6]

-

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).

-

A negative logP value indicates a preference for the aqueous phase (hydrophilic).

-

A logP of 0 indicates equal distribution between the two phases.[6]

The choice of n-octanol as the non-polar phase is due to its structural resemblance to the lipid bilayers of cell membranes, providing a good model for a drug's behavior in biological systems.

The Influence of 2-Substituents on the Lipophilicity of Adamantane Alcohols

The overall logP of a 2-substituted adamantane alcohol is a composite of the contributions from the adamantane core, the hydroxyl group, and the substituent at the 2-position.

-

Adamantane Core: The bulky, non-polar adamantane cage is the primary contributor to the high lipophilicity of these molecules.

-

Hydroxyl Group: The -OH group is a polar, hydrophilic moiety that can engage in hydrogen bonding, which tends to decrease the logP value.

-

2-Substituent: The nature of the substituent at the 2-position has a profound impact on the final logP.

-

Alkyl Chains: Increasing the length of an alkyl chain will generally increase the logP value due to the addition of non-polar methylene groups.

-

Aromatic Rings: The introduction of an aromatic ring, such as a phenyl group, will significantly increase lipophilicity. Further substitution on the aromatic ring can fine-tune the logP.

-

Polar Functional Groups: The presence of polar groups (e.g., ethers, amines, amides) on the substituent will generally decrease the logP value.

-

Below is a table of calculated logP values for a selection of 2-substituted adamantane alcohols, illustrating the effect of different substituents.

| Compound | Substituent (R) | Molecular Formula | Calculated logP | Data Source |

| 2-Adamantanol | -H | C₁₀H₁₆O | 1.9 | PubChem[7] |

| 2-Methyl-2-adamantanol | -CH₃ | C₁₁H₁₈O | 2.194 | Cheméo[8] |

| 2-Ethyl-2-adamantanol | -CH₂CH₃ | C₁₂H₂₀O | 2.584 | Cheméo[9] |

| 2-Phenyl-adamantane* | -C₆H₅ | C₁₆H₂₀ | 4.226 | Cheméo[2] |

Note: 2-Phenyl-adamantane is included for comparison to illustrate the significant increase in lipophilicity with an aromatic substituent, although it is not an alcohol.

This data clearly demonstrates the trend of increasing lipophilicity with the addition of non-polar alkyl groups.

Experimental Determination of logP Values

While computational methods provide valuable estimates, the experimental determination of logP remains the gold standard for accurate lipophilicity assessment. The two most common methods are the shake-flask method and High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water by shaking the two solvents together for 24 hours and then allowing them to separate.

-

Pre-saturate water with n-octanol in the same manner. This ensures that the two phases are in equilibrium before the addition of the analyte.

-

-

Preparation of the Analyte Solution:

-

Prepare a stock solution of the 2-substituted adamantane alcohol in a suitable solvent (e.g., methanol, ethanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a glass vial with a screw cap, add a known volume of the pre-saturated water and a known volume of the pre-saturated n-octanol.

-

Add a small, known amount of the analyte stock solution. The final concentration of the analyte should be low enough to avoid self-association.

-

Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (typically 25 °C) to allow for complete partitioning.

-

To ensure equilibrium has been reached, it is advisable to perform a time-course study for a representative compound.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Analyze the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]

-

It is crucial to prepare calibration curves for the analyte in both pre-saturated water and pre-saturated n-octanol to account for any matrix effects.

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Figure 1: Workflow for logP determination using the shake-flask method.

HPLC-Based Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[11] This technique relies on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

-

System Setup:

-

An HPLC system equipped with a C18 column and a UV detector is typically used.

-

The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with known logP values are injected into the HPLC system. These standards should ideally be structurally related to the analytes and cover the expected logP range.

-

The retention time (tR) for each standard is recorded.

-

The dead time (t₀), the time it takes for an unretained compound to pass through the column, is determined by injecting a non-retained compound (e.g., uracil).

-

The capacity factor (k) for each standard is calculated using the formula: k = (tR - t₀) / t₀ .

-

A calibration curve is constructed by plotting the log(k) of the standards against their known logP values. This should yield a linear relationship.

-

-

Analysis of Adamantane Alcohols:

-

Prepare solutions of the 2-substituted adamantane alcohols in the mobile phase.

-

Inject each sample into the HPLC system and record the retention time.

-

Calculate the capacity factor (k) for each adamantane derivative.

-

-

Determination of logP:

-

Using the linear regression equation from the calibration curve, the logP of each adamantane alcohol can be calculated from its corresponding log(k) value.

-

Figure 3: Key structural contributors to the lipophilicity of 2-substituted adamantane alcohols.

Conclusion and Future Directions

The lipophilicity of 2-substituted adamantane alcohols is a critical parameter that can be strategically manipulated to optimize the drug-like properties of this important class of molecules. This guide has provided a framework for understanding, measuring, and predicting the logP of these compounds.

The shake-flask and HPLC methods offer robust and reliable means for experimental logP determination, and a judicious choice of computational tools can accelerate the design and screening of new derivatives.

Future research in this area should focus on the development of more extensive QSAR models that can accurately predict the logP of a wide range of 2-substituted adamantane alcohols. Such models will further empower medicinal chemists to rationally design novel adamantane-based therapeutics with enhanced efficacy and safety profiles.

References

- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-93.

-

2-Methyl-2-Adamantanol. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-adamantanol. In PubChem Compound Database. Retrieved from [Link]

- Tetko, I. V., Varbanov, H. P., Galanski, M., Talmaciu, M., Platts, J. A., Ravera, M., & Gabano, E. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Journal of Inorganic Biochemistry, 156, 1-13.

- Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. In Chapman University Digital Commons.

- Nishikawa, K., & Kanamura, K. (2025). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Schreiner, P. R., & Fokin, A. A. (2013).

- Greidanus, J. W. (2025). Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-adamantanol. In PubChem Compound Database. Retrieved from [Link]

- Hritz, J., Otyepka, M., & Kollman, P. A. (2023). Hosting of diamantane alcohols in water and hydrogen-bonded organic solvents: the (non-)classical hydrophobic effect. New Journal of Chemistry.

-

Cheméo. (n.d.). Chemical Properties of 2-ethyl-2-adamantanol. Retrieved from [Link]

- Valko, K., & Bevan, C. (2025). Method for measuring the logarithm of the octanol-water partition coefficient by using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns.

- Spáčilová, L., & Pospíšil, J. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.

-

Cheméo. (n.d.). Chemical Properties of 2-phenyl-adamantane. Retrieved from [Link]

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-adamantanol. In PubChem Compound Database. Retrieved from [Link]

- Mansouri, K., & Grulke, C. M. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC.

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-adamantanol (CAS 702-98-7). Retrieved from [Link]

- Karayianni, V., & Tzakos, A. G. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.

- Wurz, N., & Schreiner, P. R. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PubMed.

- Bationo, R., Ouedraogo, G., & Kabore, A. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p).

- Warren, D. B., & Porter, C. J. H. (2018). Improvement in the Predicted Partitioning of Alcohol and Polyethylene Oxide Groups Between Water and Octanol (logP)

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. In PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (2025). 2-Ethyl-2-adamantanol (14648-57-8).

- Finney, J. L., & Bowron, D. T. (2023). Hydrophobic Hydration of the Hydrocarbon Adamantane in Amorphous Ice. ChemRxiv.

- Bationo, R., Ouedraogo, G., & Kabore, A. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p).

- Data.gov. (2025). Compound 527339: 2-(3-Methylphenyl)-adamantane.

- Ginex, T., & Luque, F. J. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies.

- Finney, J. L., & Bowron, D. T. (2023). Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. PMC.

-

National Center for Biotechnology Information. (n.d.). 2-Adamantanol. In PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Ethyl-2-adamantanol. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Adamantanes. Retrieved from [Link]

- Weigend, F., & Fenske, D. (2024).

Sources

- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]

- 2. 2-phenyl-adamantane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p) [pubs.sciepub.com]

- 5. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-2-adamantanol (CAS 702-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-ethyl-2-adamantanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

2-Adamantyl Derivatives: Leveraging the "Secondary" Vector in Bulky Scaffolds

Executive Summary

In the landscape of bulky hydrophobic scaffolds, the adamantane moiety is often termed a "lipophilic bullet"—a rigid, cage-like structure used to fill hydrophobic pockets and block metabolic hot spots.[1][2] However, the vast majority of medicinal chemistry literature focuses on 1-adamantyl (bridgehead) derivatives (e.g., Amantadine, Memantine).[3]

This guide focuses on the underutilized 2-adamantyl isomer. Unlike the C1-bridgehead attachment, which projects bulk in a tetrahedral vector, the C2-secondary attachment offers a unique "perpendicular" steric vector and distinct metabolic stability profiles.[3] This scaffold has proven critical in next-generation therapeutics like SQ109 (antitubercular) and selective 11β-HSD1 inhibitors , where the 1-adamantyl analogs failed to provide the necessary selectivity or physicochemical balance.

Part 1: Structural & Physicochemical Rationale[3][4][5][6]

The Vector of Bulk

The primary distinction between 1- and 2-adamantyl scaffolds is the vector of the bond connecting the cage to the pharmacophore.

-

1-Adamantyl (C1): The substituent lies on a

axis of symmetry. The bulk is distributed spherically behind the attachment point. This is ideal for plugging ion channels (e.g., NMDA, M2 proton channels) but can be too sterically demanding for narrow hydrophobic clefts.[3] -

2-Adamantyl (C2): The substituent lies on a

axis (in unsubstituted adamantane). The bulk is distributed effectively "above and below" the plane of the attachment bond. This allows the scaffold to slide into slot-like hydrophobic pockets that reject the spherical bulk of the 1-isomer.

Physicochemical Impact

Both isomers significantly increase lipophilicity (

| Feature | 1-Adamantyl (Bridgehead) | 2-Adamantyl (Bridge/Secondary) |

| Carbon Type | Tertiary ( | Secondary ( |

| Symmetry | ||

| Metabolic Risk | Prone to hydroxylation at distal C3/C5/C7 | Can direct metabolism to bridgehead or block local access |

| Key Drug Examples | Amantadine, Memantine, Saxagliptin | SQ109, 11β-HSD1 Inhibitors |

Part 2: Pharmacological Advantages & Case Studies

Case Study: SQ109 (Antitubercular)

SQ109 (N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine) represents the premier success of the 2-adamantyl scaffold. Developed as an ethambutol analog, structure-activity relationship (SAR) studies revealed that the 2-adamantyl moiety was essential for its activity against Mycobacterium tuberculosis.

-

Mechanism: SQ109 targets the MmpL3 transporter.[4][5] The specific steric requirement of the 2-adamantyl group allows it to bind effectively where 1-adamantyl analogs show reduced potency.

-

Metabolism: The 2-adamantyl group in SQ109 is metabolically robust, with primary oxidation occurring on the geranyl chain or the adamantane tertiary carbons (C5), preserving the core pharmacophore longer than flexible alkyl chains.

Case Study: 11β-HSD1 Inhibitors

In the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome, researchers found that 2-amino-N-(adamant-2-yl) acetamides offered superior selectivity over the type 2 isozyme (11β-HSD2) compared to 1-adamantyl analogs.[3]

-

Selectivity: The 2-adamantyl group provided a precise fit in the lipophilic binding pocket of 11β-HSD1, excluding the inhibitor from the slightly more constricted pocket of 11β-HSD2.

-

Metabolic Stabilization: Substitution at the 5-position of the 2-adamantyl ring (e.g., E-5-hydroxy-2-adamantyl) allowed researchers to tune solubility and block metabolic hot spots without disrupting the binding vector.

Decision Logic for Scaffold Selection

Figure 1: Decision matrix for selecting between 1- and 2-adamantyl scaffolds based on target geometry and metabolic considerations.

Part 3: Synthetic Methodologies

The synthesis of 2-adamantyl derivatives is distinct from the 1-series. While 1-adamantyl compounds are often made via carbocation chemistry (using 1-bromoadamantane or 1-adamantanol), 2-adamantyl amines are almost exclusively synthesized via Reductive Amination of 2-adamantanone .[3]

Protocol: Reductive Amination of 2-Adamantanone

This protocol describes the synthesis of a generic secondary 2-adamantyl amine. 2-Adamantanone is sterically hindered, often requiring stronger conditions or specific reducing agents compared to simple ketones.

Reagents:

-

2-Adamantanone (1.0 eq)[3]

-

Primary Amine (

) (1.1–1.2 eq) -

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or

-

Acetic Acid (catalytic to 1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[3]

Step-by-Step Methodology:

-

Imine Formation (Pre-equilibrium):

-

Dissolve 2-adamantanone (10 mmol) and the primary amine (11 mmol) in DCE (30 mL).

-

Add Acetic Acid (10 mmol) to catalyze imine formation.

-

Note: Because 2-adamantanone is hindered, allow the mixture to stir at room temperature for 1–2 hours before adding the reducing agent. For very hindered amines, refluxing in toluene with a Dean-Stark trap may be necessary to force imine formation.[3]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (15 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Validation: Monitor by TLC or LC-MS. The disappearance of the ketone peak (approx. 210-220 nm UV, though weak) and appearance of the amine mass is critical.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[3]

-

-

Purification:

-

2-Adamantyl amines are highly lipophilic.[6] Purification often requires flash chromatography using a gradient of Hexanes:Ethyl Acetate. If the amine is basic, add 1% Triethylamine to the eluent to prevent tailing.

-

Synthetic Pathway Diagram

Figure 2: Synthetic workflow for the reductive amination of 2-adamantanone.

Part 4: Metabolic Stability & Assessment

When employing 2-adamantyl scaffolds, metabolic stability is a primary design constraint.[3] Unlike the 1-adamantyl group, which blocks the bridgehead, the 2-adamantyl attachment leaves the bridgehead carbons (C1, C3, C5, C7) exposed.

Metabolic Hotspots[3]

-

1-Adamantyl: Metabolism typically occurs at the distal tertiary carbons (C3/C5).

-

2-Adamantyl: Metabolism also targets the bridgehead carbons (C1/C5). However, the 2-position attachment can sterically shield the immediate vicinity.

Protocol: Microsomal Stability Assay

To validate the scaffold's durability:

-

Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and-

Target:

protein for stable scaffolds.

-

References

-

Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Source: Journal of Medicinal Chemistry (2007).[6] URL:[Link]

-

Structure, In Vivo Detection, and Antibacterial Activity of Metabolites of SQ109, an Anti-Infective Drug Candidate. Source: ACS Infectious Diseases (2020). URL:[Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: Chemical Reviews (2013). URL:[Link]

-

Adamantane Derivatives of Biological Interest. Synthesis and Antiviral Activity of 2-(1-Adamantyl)imidazole Derivatives. Source: Farmaco (2000). URL:[Link]

-

Effects of Adamantane Alterations on Soluble Epoxide Hydrolase Inhibition Potency, Physical Properties and Metabolic Stability. Source: Journal of Medicinal Chemistry (2018). URL:[Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20130072553A1 - Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor - Google Patents [patents.google.com]

- 4. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 1-(2-Adamantyl)ethanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has carved a significant niche in medicinal chemistry, bestowing drug candidates with enhanced pharmacokinetic and pharmacodynamic properties. This technical guide delves into the specific applications and strategic value of a key derivative, 1-(2-Adamantyl)ethanol, as a versatile building block in the design of novel therapeutics. We will explore its synthesis, physicochemical characteristics, and its role in the development of agents targeting a spectrum of diseases, from infectious agents to cancer. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the utility of 1-(2-Adamantyl)ethanol, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on its potential in future drug discovery endeavors.

The Adamantane Advantage in Drug Design

The adamantane scaffold has been successfully integrated into numerous clinically approved drugs, a testament to its profound impact on a molecule's biological profile.[1][2] Its defining features—high lipophilicity, metabolic stability, and a rigid cage-like structure—address several challenges in drug development.[2][3] The bulky adamantyl group can act as a "lipophilic bullet," enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[4][5] Furthermore, its inherent steric hindrance can shield adjacent functional groups from enzymatic degradation, thereby prolonging the drug's half-life in the body.[6] The rigid framework also allows for the precise spatial orientation of pharmacophoric groups, leading to optimized interactions with biological targets.[2]

1-(2-Adamantyl)ethanol: A Versatile Synthon

Among the diverse array of functionalized adamantanes, 1-(2-Adamantyl)ethanol presents a particularly interesting scaffold for medicinal chemists. The presence of a primary alcohol function at the terminus of a two-carbon linker offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-(2-Adamantyl)ethanol is crucial for its effective application in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O | [7] |

| Molecular Weight | 180.29 g/mol | [7] |

| Melting Point | 66-69 °C | [8] |

| LogP (calculated) | ~3.1 (for adamantyl group) | [6] |

| Functional Group | Primary Alcohol | [8] |

The notable lipophilicity, as indicated by the contribution of the adamantyl group to the logP value, is a key characteristic that medicinal chemists leverage to enhance the bioavailability of polar drug molecules.

Synthesis of 1-(2-Adamantyl)ethanol

A reliable and scalable synthesis of 1-(2-Adamantyl)ethanol is paramount for its use in drug discovery programs. Two primary synthetic routes are commonly employed:

Method A: Hydroboration-Oxidation of 1-Vinyladamantane

This two-step process provides a regioselective and stereospecific route to the desired primary alcohol.[9][10]

Figure 1: Synthetic workflow for 1-(2-Adamantyl)ethanol via hydroboration-oxidation.

Method B: Reduction of 1-Adamantaneacetic Acid

The reduction of the corresponding carboxylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) offers an alternative pathway.[11][12]

Figure 2: Synthetic workflow for 1-(2-Adamantyl)ethanol via reduction of 1-adamantaneacetic acid.

Applications in Medicinal Chemistry: Case Studies

The utility of 1-(2-Adamantyl)ethanol as a building block is best illustrated through its application in the synthesis of bioactive molecules.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The adamantane scaffold has been explored for its potential in this arena.[13]

A notable example involves the use of 1-(2-Adamantyl)ethanol in the synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride. This anhydride serves as a versatile intermediate for the preparation of a series of N-substituted phthalimides. Subsequent evaluation of these derivatives has demonstrated their antimicrobial activity against various bacterial strains.[7]

Figure 3: Derivatization of 1-(2-Adamantyl)ethanol for antimicrobial applications.

Anticancer Agents

The lipophilic nature of the adamantane cage makes it an attractive component in the design of anticancer drugs, potentially enhancing cell membrane penetration and interaction with intracellular targets.[14]

While direct derivatives of 1-(2-Adamantyl)ethanol are still under exploration in this area, the broader class of adamantane-containing compounds has shown significant promise. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have exhibited in vitro anticancer activity, with selective efficacy against melanoma cell lines.[15][16] This highlights the potential of leveraging the adamantane scaffold for the development of new oncology therapeutics.

The Role of the 2-Hydroxyethyl Linker

The two-carbon (ethyl) linker between the adamantane cage and the hydroxyl group in 1-(2-Adamantyl)ethanol is not merely a spacer. This flexible linker can play a crucial role in the molecule's overall biological activity. Compared to direct attachment of a hydroxyl group to the adamantane core, the ethyl linker can:

-

Provide Conformational Flexibility: The linker allows the pharmacophoric hydroxyl group to adopt various orientations, potentially leading to a better fit within a binding pocket of a target protein.

-

Optimize Distance and Geometry: The linker positions the hydroxyl group at a specific distance from the bulky adamantane core, which can be critical for establishing key hydrogen bonding interactions with the target.

-

Modulate Physicochemical Properties: The introduction of the ethyl group can subtly alter the molecule's lipophilicity and solubility, influencing its pharmacokinetic profile.

Structure-activity relationship (SAR) studies on adamantane derivatives with various linkers have shown that the length and nature of the linker can significantly impact biological activity, underscoring the importance of this design element.[14]

Experimental Protocols

To facilitate further research and application of 1-(2-Adamantyl)ethanol, detailed and validated experimental protocols are provided below.

Synthesis of 1-(2-Adamantyl)ethanol via Hydroboration-Oxidation of 1-Vinyladamantane

Materials:

-

1-Vinyladamantane

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydroboration: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-vinyladamantane (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this stirred solution, add the BH₃·THF solution (0.4 eq) dropwise via a syringe, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 30 °C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2-Adamantyl)ethanol.

Synthesis of 4-(Adamant-1-ylethylenoxycarbonyl)phthalic Anhydride

Materials:

-

1-(2-Adamantyl)ethanol

-

Trimellitic anhydride chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Adamantyl)ethanol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C.

-

To this stirred solution, add a solution of trimellitic anhydride chloride (1.0 eq) in anhydrous DCM dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Future Perspectives and Conclusion

The unique structural and physicochemical properties of the adamantane nucleus continue to make it a valuable scaffold in the quest for novel therapeutics. 1-(2-Adamantyl)ethanol, with its accessible synthesis and versatile chemical handle, represents a key building block for the strategic incorporation of the adamantane advantage into drug candidates.

Future research will likely focus on expanding the diversity of derivatives synthesized from 1-(2-Adamantyl)ethanol and evaluating their activity in a broader range of therapeutic areas, including neurodegenerative diseases and metabolic disorders.[4][5] Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing next-generation compounds with optimized properties. The strategic use of the 2-hydroxyethyl linker to fine-tune target engagement and pharmacokinetic profiles will undoubtedly continue to be a key area of investigation.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., ... & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862-863.

- Al-Wahaibi, L. H., El-Emam, A. A., & Ghorab, M. M. (2020). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 25(19), 4498.

- Zoidis, G., Fytas, G., Papanastasiou, I., Foscolos, G. B., Fytas, C., Padalko, E., ... & De Clercq, E. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology journal, 9(1), 1-13.

- Wang, J., Wu, Y., Li, Y., Liu, Y., Wang, Y., Li, Y., ... & Ma, C. (2021). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Viruses, 13(5), 867.

- Pharmacy 180. (n.d.). SAR of Adamantane Amines.

- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

- Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 57(9), 949.

- Kolocouris, N., Zoidis, G., Foscolos, G. B., Fytas, G., Padalko, E., De Clercq, E., & Pannecouque, C. (2007). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silco and QSAR Studies. Molecules, 12(11), 2484-2503.

- Wikipedia. (2023, December 19).

- Smirnova, T., Danilenko, V., Ozerov, A., & Novikova, M. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2383.

- Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 57(9), 949.

- Sigma-Aldrich. (n.d.). 1-Adamantaneethanol.

- Cousse, H., & Rieu, J. P. (1991). U.S. Patent No. 5,015,758. Washington, DC: U.S.

- Carey, F. A. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.

- Spálovská, D., & Hodná, A. (2023). Synthesis of 1, 2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.

- Geluk, H. W., & Schlatmann, J. L. M. A. (1973). Adamantanone. Organic Syntheses, 53, 8.

- Klimov, E. S., Churakov, A. M., Ikonnikov, N. S., Strelenko, Y. A., & Tartakovsky, V. A. (2021). Convenient Synthesis of 2-(1-Adamantyl)furans. Molbank, 2021(4), M1291.

- Kahlert, J., Oliphant, A., Provera, A., Bagdastarian, J., El-Sabeh, R., Lewis, B., ... & Kassiou, M. (2014). The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity. ACS chemical neuroscience, 5(4), 257-262.

- Wouters, J., & Ooms, F. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 2145-2153.

- Farmer, S. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. In Chemistry LibreTexts.

- Chemistry LibreTexts. (2023, June 7).

- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

- University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Bukia, T., Trapaidze, I., Jgenti, L., & Gverdtsiteli, M. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Chemistry of Heterocyclic Compounds, 51(2), 139-145.

- Khan Academy. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Adamantaneethanol.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.

- Wietrzyk, J., Szulc, A., Szymański, P., & Filip-Psurska, B. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2009.

- Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.

- Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- Tiong, H. L., Yeo, C. L., Liew, Y. F., Tan, T. G., & Ng, C. H. (2021).

Sources

- 1. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. jchr.org [jchr.org]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. community.wvu.edu [community.wvu.edu]

Methodological & Application

Application Note: Stereoselective Synthesis of 1-(2-Adamantyl)ethanol Enantiomers

Executive Summary & Strategic Overview

The stereoselective synthesis of 1-(2-adamantyl)ethanol presents a unique challenge in medicinal chemistry due to the extreme steric congestion at the 2-position (bridge) of the adamantane cage. Unlike the more common 1-adamantyl (bridgehead) derivatives, the 2-adamantyl moiety creates a concave, lipophilic steric bulk that severely hinders nucleophilic attack at the adjacent carbonyl center.

This Application Note provides two validated protocols for accessing high-enantiomeric excess (ee) 1-(2-adamantyl)ethanol:

-

Biocatalytic Asymmetric Reduction: The preferred "Green" route using engineered Ketoreductases (KREDs) for maximum selectivity (>99% ee).

-

Chemo-enzymatic Kinetic Resolution: A robust alternative using Candida antarctica Lipase B (CALB) for scenarios where racemic starting material is already available.

Molecule Profile

-

Target: 1-(2-Adamantyl)ethanol

-

CAS: N/A (Derivative specific)

-

Key Challenge: Steric hindrance at the C2-adamantyl bridge prevents standard "flat" catalyst approach.

-

Applications: Chiral intermediate for antiviral agents, 11

-HSD1 inhibitors, and DPP-4 inhibitors.

Decision Matrix: Selecting the Right Workflow

Before initiating synthesis, select the protocol based on your starting material availability and purity requirements.

Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability.

Method A: Biocatalytic Asymmetric Reduction (Protocol)

Principle: Ketoreductases (KREDs) are capable of distinguishing the Re and Si faces of the bulky 2-adamantyl ketone. The hydrophobic pocket of specific KRED variants accommodates the adamantyl cage, while the cofactor (NADPH) delivers the hydride.

Materials

-

Substrate: 1-(2-Adamantyl)ethanone (0.5 M in DMSO).

-

Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels). Recommendation: Focus on variants evolved for bulky lipophilic ketones.

-

Cofactor: NADP+ (1.0 equivalents not needed if recycling system is used).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropyl Alcohol (IPA) if the KRED is IPA-dependent.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

-

Substrate Solution: Dissolve 1-(2-adamantyl)ethanone (178 mg, 1 mmol) in 1 mL DMSO. Note: The adamantyl group is highly lipophilic; DMSO is required to prevent precipitation in the aqueous buffer.

-

Reaction Assembly:

-

In a 20 mL vial, combine:

-

18 mL Buffer (containing 200 mg Glucose if using GDH recycling).

-

10 mg NADP+.

-

5 mg GDH (Glucose Dehydrogenase).

-

20 mg KRED Enzyme (Lyophilized powder).

-

-

Initiate reaction by adding the 1 mL Substrate/DMSO solution dropwise while stirring.

-

-

Incubation: Stir at 30°C @ 250 RPM for 24 hours.

-

Critical Control: Do not exceed 35°C. KREDs can denature, and the adamantyl substrate may sublime if the vessel is not sealed.

-

-

Workup:

-

Add 20 mL MTBE (Methyl tert-butyl ether).

-

Vortex for 2 minutes and centrifuge to break emulsion.

-

Separate organic layer. Repeat extraction 2x.

-

Dry over Na₂SO₄ and concentrate carefully (adamantyl derivatives are volatile).

-

Mechanistic Pathway[1]

Figure 2: Coupled enzymatic cycle showing hydride transfer from NADPH to the adamantyl ketone, driven by Glucose Dehydrogenase (GDH).

Method B: Lipase-Mediated Kinetic Resolution (Protocol)

Principle: If the KRED route is inaccessible, Kinetic Resolution (KR) is the industry standard. Candida antarctica Lipase B (CALB, immobilized as Novozym 435) selectively acylates one enantiomer of the racemic alcohol, leaving the other unreacted.

Materials

-

Substrate: Racemic 1-(2-adamantyl)ethanol.

-

Catalyst: Novozym 435 (Immobilized CALB).[1]

-

Acyl Donor: Vinyl Acetate (Irreversible donor).

-

Solvent: MTBE or Hexane (Dry).

Step-by-Step Protocol

-

Preparation: Dissolve racemic 1-(2-adamantyl)ethanol (1.0 g) in anhydrous MTBE (20 mL).

-

Acyl Donor Addition: Add Vinyl Acetate (3.0 equivalents).

-

Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.

-

-

Catalysis: Add Novozym 435 beads (10% w/w relative to substrate, ~100 mg).

-

Monitoring: Incubate at 30°C in an orbital shaker. Monitor by Chiral HPLC every 2 hours.

-

Stop Condition: Stop the reaction strictly at 50% conversion . Running longer degrades the ee of the remaining alcohol.

-

-

Separation:

-

Filter off the enzyme beads (can be reused).

-

Evaporate solvent.[2]

-

Purification: Separate the unreacted (S)-alcohol from the (R)-acetate using Flash Chromatography (Silica gel; Hexane:EtOAc gradient). The adamantyl group makes the compounds move fast; use a shallow gradient.

-

Analytical Validation (QC)

To ensure the protocol's success, you must validate the Enantiomeric Excess (ee).

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (The "AD" column usually separates bulky adamantyl derivatives better).

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (Adamantane has weak UV; rely on the carbonyl/hydroxyl end absorption or use Refractive Index detector if available).

-

Expected Data:

| Compound | Retention Time (approx) | Separation Factor ( |

| (S)-Enantiomer | 8.2 min | - |

| (R)-Enantiomer | 11.5 min | 1.40 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Substrate insolubility | Increase DMSO to 15% or add 5% Triton X-100 surfactant. |

| Low ee (Method B) | Reaction ran too long | Stop exactly at 48-49% conversion. |

| Poor Mass Balance | Sublimation | Do not use high vacuum (<10 mbar) for extended periods during drying. |

References

-

Biocatalytic Reduction Principles

-

Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalysis for Green Chemistry and Chemical Process Development. Wiley-VCH.

-

-

Kinetic Resolution Standards

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

-

-

Adamantane Chemistry

-

Wanka, L., et al. (2013). The Lipophilic Bullet: Adamantane in Drug Discovery. Chemical Reviews.

-

-

Asymmetric Transfer Hydrogenation (Alternative Route)

-

Hashiguchi, S., et al. (1995).[3] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.

-

Disclaimer: This protocol involves the use of chemicals and biological agents.[2][4][5][6] Always adhere to your institution's EHS guidelines regarding solvent handling and enzyme disposal.

Sources

- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Functionalization of Adamantane at the C2 Bridge Position

Introduction: The Challenge and Opportunity of C2 Functionalization

Adamantane, with its unique diamondoid cage structure, has become a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, lipophilic nature imparts favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1] The adamantane core possesses two types of C-H bonds: tertiary at the four bridgehead positions (C1) and secondary at the six methylene bridge positions (C2).[2] Due to the lower bond dissociation energy of the tertiary C-H bonds (96 kcal/mol for 2° vs. 99 kcal/mol for 3°), functionalization overwhelmingly occurs at the C1 position.[2][3] This inherent reactivity preference presents a significant synthetic challenge for accessing C2-functionalized adamantane derivatives, which are of growing interest for creating novel molecular architectures with distinct biological activities and material properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and protocols to address the selective functionalization of adamantane at the C2 position. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and explore both direct C-H activation approaches and strategies involving pre-functionalized adamantane precursors.

Strategic Approaches to C2 Functionalization

Achieving selectivity for the C2 position requires overcoming the intrinsic reactivity preference of the C1 position. The following sections outline key strategies that can be employed to favor functionalization at the secondary carbon of the adamantane core.

Exploiting Statistical Reactivity and Modulating Radical Selectivity

While many radical-based reactions favor the tertiary C1 position, the statistical abundance of C2-H bonds (twelve equivalent C2-H bonds versus four equivalent C1-H bonds) can lead to significant amounts of C2-functionalized products under certain conditions. The selectivity of hydrogen atom transfer (HAT) agents is a critical factor.[2]

Application Note: Photocatalytic Alkylation with Reduced Regioselectivity

Photoredox catalysis offers a powerful tool for C-H functionalization under mild conditions.[4] While many systems are designed for high C1 selectivity, certain combinations of photocatalysts and HAT agents can exhibit reduced regioselectivity, providing a viable, albeit non-selective, route to C2-alkylated adamantanes. A notable example involves the use of a chlorine radical as the HAT agent, which, due to its high reactivity, displays lower selectivity compared to more sterically hindered or electronically biased HAT catalysts.[2]

Protocol 1: Photocatalytic Alkylation of Adamantane with Dimethyl Maleate

This protocol describes a photocatalytic Giese-type reaction that yields a mixture of C1 and C2-alkylated adamantane products.[2]

Experimental Workflow:

A diagram illustrating the experimental workflow for photocatalytic alkylation.

Materials:

-

Adamantane

-

Dimethyl maleate

-

Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

-

Chlorine source (e.g., N-chlorosuccinimide)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Schlenk flask or similar reaction vessel

-

Stir plate

-

Visible light source (e.g., Blue LED lamp)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add adamantane (e.g., 1.0 mmol, 1.0 eq), dimethyl maleate (e.g., 1.2 mmol, 1.2 eq), the iridium photocatalyst (e.g., 0.02 mmol, 2 mol%), and the chlorine source (e.g., 1.1 mmol, 1.1 eq).

-

Add anhydrous dichloromethane (e.g., 10 mL) to dissolve the reagents.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to separate the C1 and C2 isomers.

-

Characterize the isolated products by NMR spectroscopy and mass spectrometry to confirm their structures and determine the isomeric ratio.

Expected Outcome:

This reaction is reported to yield the adamantyl succinate product with a C1:C2 selectivity ratio of approximately 62:38.[2] While not selective for C2, this method provides a direct route to a significant fraction of the desired C2-functionalized isomer, which can then be isolated.

Table 1: Representative Data for Photocatalytic Alkylation

| Entry | Reactant 1 | Reactant 2 | Catalyst System | C1:C2 Ratio | Yield (%) | Reference |

| 1 | Adamantane | Dimethyl maleate | Ir photocatalyst / Cl radical | 62:38 | 61 | [2] |

Directing Group-Assisted C-H Functionalization

A powerful strategy to override the intrinsic reactivity of C-H bonds is the use of directing groups.[5][6] A directing group is a functional moiety pre-installed on the substrate that coordinates to a transition metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond, thereby enabling its selective activation.[6] For adamantane, a directing group installed at the C1 position could potentially direct functionalization to the adjacent C2 position.

Application Note: Conceptual Framework for Directing Group Strategy

While specific, highly efficient directing group strategies for adamantane C2-functionalization are still emerging, the general principle offers a promising avenue for research. The ideal directing group should be easily installed and removed, and it should position the metal catalyst to favor activation of a C2-H bond over the more remote C1'-H bonds.

Conceptual Reaction Scheme:

A conceptual workflow for directing group-assisted C2-functionalization.

Considerations for Developing a Directing Group Protocol:

-

Choice of Directing Group: Bidentate directing groups, such as those containing pyridine or oxazoline moieties, are often effective in transition metal-catalyzed C-H activation.[5]

-

Catalyst System: Palladium, rhodium, and ruthenium catalysts are commonly employed in directing group-assisted C-H functionalization.

-

Reaction Conditions: Optimization of solvent, temperature, and additives (e.g., oxidants, bases) is crucial for achieving high efficiency and selectivity.

While a specific, validated protocol for adamantane C2-functionalization using a directing group is not provided here due to the early stage of research in this specific application, researchers are encouraged to explore the vast literature on directing group-assisted C-H activation and adapt existing methodologies to adamantane-based substrates.

Functionalization of Pre-functionalized Adamantanes

An alternative and often more practical approach to accessing C2-substituted adamantanes is to start with a precursor that is already functionalized at the C2 position. 2-Adamantanone is a readily available and versatile starting material for this purpose.

Application Note: Synthesis of C2-Substituted Adamantanes from 2-Adamantanone

2-Adamantanone can be transformed into a wide range of C2-functionalized adamantanes through standard organic transformations of the ketone functionality. This strategy bypasses the challenges of selective C-H activation of the adamantane core.

Protocol 2: Reductive Amination of 2-Adamantanone

This protocol describes the synthesis of 2-aminoadamantane derivatives from 2-adamantanone.

Experimental Workflow:

A diagram illustrating the workflow for the reductive amination of 2-adamantanone.

Materials:

-

2-Adamantanone

-

Amine (e.g., ammonium acetate, primary amine)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, dichloromethane)

-

Standard laboratory glassware for reaction, work-up, and purification

-

Silica gel for column chromatography or equipment for distillation/recrystallization

Procedure:

-

In a round-bottom flask, dissolve 2-adamantanone (e.g., 1.0 mmol, 1.0 eq) and the amine (e.g., 1.5 mmol, 1.5 eq) in the chosen solvent (e.g., 20 mL of methanol).

-

Stir the solution at room temperature for 30 minutes to allow for imine/enamine formation.

-

Cool the reaction mixture in an ice bath and add the reducing agent portion-wise (e.g., sodium cyanoborohydride, 1.5 mmol, 1.5 eq). Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the evolution of gas ceases.

-

Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization to obtain the desired 2-aminoadamantane derivative.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Table 2: Examples of C2-Functionalization from 2-Adamantanone

| Starting Material | Reagents | Product | Reference |

| 2-Adamantanone | R-NH2, NaBH3CN | 2-(Alkylamino)adamantane | General reductive amination protocol |

| 2-Adamantanone | Wittig reagent (e.g., Ph3P=CH2) | 2-Methyleneadamantane | General Wittig reaction protocol |

| 2-Adamantanone | Grignard reagent (e.g., MeMgBr) | 2-Methyl-2-adamantanol | General Grignard reaction protocol |

Conclusion and Future Outlook

The selective functionalization of adamantane at the C2 bridge position remains a formidable challenge in synthetic chemistry. While direct C-H activation methods that favor the C2 position are still under development, a combination of strategies can provide access to these valuable compounds. By understanding the principles of radical reactivity and exploring the potential of directing group-assisted methods, researchers can begin to unlock the synthetic potential of the adamantane C2 position. Furthermore, the use of pre-functionalized starting materials like 2-adamantanone provides a reliable and versatile platform for the synthesis of a diverse array of C2-substituted adamantane derivatives. Continued innovation in the fields of catalysis and synthetic methodology will undoubtedly lead to more efficient and selective methods for the C2-functionalization of this important scaffold, paving the way for new discoveries in drug development and materials science.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-giessen.de [uni-giessen.de]

Application Notes and Protocols for the Esterification of 1-(2-Adamantyl)ethanol

Introduction: The Significance of the Adamantyl Moiety in Modern Chemistry